Sodium propionate can be derived from natural sources or synthesized through chemical processes. It is often found in fermented foods and is produced by certain bacteria during fermentation. Commercially, it is synthesized from propionic acid and sodium carbonate or sodium hydroxide.
Sodium propionate falls under the category of food additives and preservatives, specifically classified as an antimicrobial agent. It is recognized by regulatory bodies such as the Food and Drug Administration and the European Food Safety Authority as safe for consumption within specified limits.
Sodium propionate can be synthesized through several methods, primarily involving the reaction between propionic acid and sodium carbonate or sodium hydroxide.
The synthesis generally occurs at temperatures ranging from 0 to 45 degrees Celsius, depending on the specific method used. The resultant product is usually dried to reduce moisture content to below 1%, ensuring stability and shelf-life.
Sodium propionate has the molecular formula . Its structure consists of a propionate ion (C3H5O2) bonded to a sodium ion (Na+). The molecular geometry can be described as planar due to the presence of double bonds in the carboxylate group.
Sodium propionate can undergo various chemical reactions:
The stability of sodium propionate under different pH conditions makes it an effective preservative in various food products.
The antimicrobial action of sodium propionate primarily involves its ability to lower pH levels in food products, creating an environment that inhibits the growth of spoilage organisms and pathogens.
Studies indicate that concentrations as low as 0.1% can effectively inhibit mold growth in bread products.
Sodium propionate is widely utilized in various fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1